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Compound of Interest

Compound Name: 3,5-Dichloro-1H-indazole

Cat. No.: B1361845

An In-depth Technical Guide to 3,5-Dichloro-1H-indazole: Properties, Characterization, and
Handling

Introduction

3,5-Dichloro-1H-indazole is a halogenated aromatic heterocycle that serves as a pivotal
building block in contemporary medicinal chemistry and materials science. As a derivative of
indazole—a bicyclic structure composed of a benzene ring fused to a pyrazole ring—this
compound benefits from the unique electronic properties and versatile reactivity of the indazole
scaffold. The indazole nucleus is recognized as a privileged structure in drug discovery,
appearing in a range of approved therapeutics targeting cancer and other conditions.[1][2] The
strategic placement of two chlorine atoms at the 3- and 5-positions significantly modulates the
molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate for
synthesizing complex molecular architectures with tailored pharmacological profiles.[3]

This guide provides a comprehensive technical overview of 3,5-Dichloro-1H-indazole for
researchers, medicinal chemists, and drug development professionals. It consolidates essential
physicochemical data, explores its chemical reactivity, outlines detailed protocols for its
characterization, and provides stringent guidelines for its safe handling and storage. The
content is structured to deliver not just data, but also expert insights into the causality behind
experimental methodologies, ensuring a robust and practical understanding of this important
chemical entity.
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Molecular Structure and Physicochemical
Properties

The foundational characteristics of 3,5-Dichloro-1H-indazole are summarized below. These
properties are critical for predicting its behavior in chemical reactions, designing purification
strategies, and formulating it for biological assays.

Molecular Formula: C7HaCl2N2z[4] Molecular Weight: 187.03 g/mol [4] CAS Number: 36760-20-
0[4]

The molecule consists of a bicyclic indazole core with chlorine substituents at positions C3 and
C5. The presence of the N-H proton means the molecule can exist in tautomeric forms, though
the 1H-indazole form is generally the most stable.[1]

Table 1: Physicochemical Properties of 3,5-Dichloro-1H-indazole

Property Value Source(s)
Appearance White to cream solid [5]

Melting Point 240-242 °C [5]

Boiling Point 331.7 £ 22.0 °C (Predicted) [51[6]
Density 1.6 +0.1 g/cm3 [6]

Water Solubiliy :Eir:i)ngly soluble (0.26 g/L at 5106]

pKa 10.74 + 0.40 (Predicted) [5]

Flash Point 184.6 + 7.9 °C [6]
Refractive Index 1.708 [6]

Chemical Properties and Reactivity

The chemical behavior of 3,5-Dichloro-1H-indazole is dictated by the interplay between the
aromatic indazole core and its two electron-withdrawing chlorine substituents.
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» Reactivity of the Indazole Ring: The indazole ring system is aromatic and can undergo
electrophilic substitution. However, the electron-withdrawing nature of the two chlorine atoms
deactivates the ring, making such reactions more challenging compared to unsubstituted
indazole.

» N-H Acidity and Alkylation: The proton on the pyrazole nitrogen (N1) is weakly acidic and can
be deprotonated by a suitable base. The resulting indazolide anion is a potent nucleophile,
readily undergoing alkylation or acylation, which is a common strategy for derivatization in
drug discovery.[3]

e Susceptibility to Nucleophilic Substitution: While the chlorine atoms are attached to an
aromatic ring, the C3-chloro substituent is particularly susceptible to nucleophilic substitution
reactions. This position is electronically analogous to the 2-position of a pyridine ring, making
it a key site for introducing new functional groups.

e Role in Synthesis: 3,5-Dichloro-1H-indazole is a crucial intermediate in the synthesis of
multi-targeted protein kinase inhibitors, particularly those targeting Fibroblast Growth Factor
Receptors (FGFRs).[1] Its structure allows for selective functionalization at the N1, C3, and
other positions to build complex pharmacophores.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of 3,5-
Dichloro-1H-indazole. While specific experimental spectra for this compound are not widely
published, its expected spectral features can be reliably predicted based on its structure and
data from analogous compounds.[6][7]

Predicted Spectroscopic Data

IH NMR (Proton Nuclear Magnetic Resonance): In a non-polar solvent like CDCls, the
spectrum is expected to show three signals in the aromatic region and one broad signal for the
N-H proton.

e N-H Proton: A broad singlet is anticipated at a high chemical shift (>10 ppm), which may
exchange with D20.[6]

e Aromatic Protons:
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o The proton at C7 (adjacent to the N-H group) is expected to be a doublet.

o The proton at C4 (between the two chlorine atoms) is expected to be a doublet or singlet.

o The proton at C6 is expected to be a doublet of doublets, coupling to both H4 and H7. The
exact chemical shifts will be downfield due to the anisotropic and electron-withdrawing
effects of the heterocyclic ring and chlorine atoms.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven
distinct signals for the seven carbon atoms.

e Quaternary Carbons: Signals for C3, C5, C3a, and C7a will be present. The carbons bonded
to chlorine (C3 and C5) will be significantly shifted.

e CH Carbons: Three signals corresponding to C4, C6, and C7.

IR (Infrared) Spectroscopy:

e N-H Stretch: A broad absorption band is expected in the range of 3100-3400 cm™1,
characteristic of the N-H bond in the pyrazole ring.

o C=C Aromatic Stretch: Multiple sharp peaks between 1450-1600 cm~1.

e C-N Stretch: Absorptions around 1300-1350 cm™1.

e C-CI Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm~1.

Mass Spectrometry (MS): The Electron lonization (EI) mass spectrum should show a prominent
molecular ion peak (M+).

« |sotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion will appear as
a cluster of peaks (M*, M*+2, M*+4) with a characteristic intensity ratio (approximately
9:6:1), which is a definitive indicator of a dichloro-substituted compound.

e Predicted m/z: The monoisotopic mass is 185.97516 Da.[8] Predicted adducts include
[M+H]* at 186.98244 m/z and [M+Na]* at 208.96438 m/z.[8]
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Synthesis and Characterization Workflow

The synthesis and subsequent characterization of 3,5-Dichloro-1H-indazole require a
systematic workflow to ensure high purity and confirmed identity. The following diagrams
illustrate these processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dichloro-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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